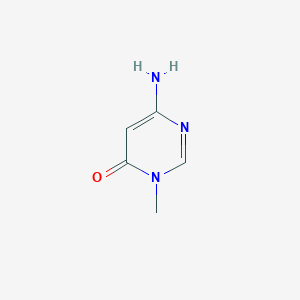

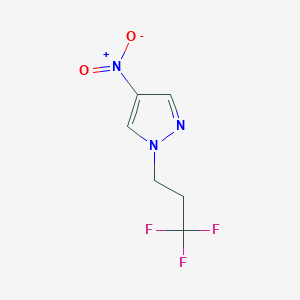

6-Amino-3-methylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-3-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.131. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis

Reactivity with DMAD

6-Amino-3-methylpyrimidin-4(3H)-one's reactivity towards dimethyl acetylenedicarboxylate (DMAD) has been thoroughly studied. This includes the formation of pyridine derivatives and 5-ethenylpyrimidin-4(3H)-ones as part of a tandem Diels-Alder/retro Diels-Alder reaction (Cobo et al., 1996).

Synthesis of Arylsulfonylated Derivatives

Recent research includes the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, which have shown promising structural properties and theoretical insights for potential applications (Ali et al., 2021).

Structural Analysis and Applications

Crystal Structure Studies

Investigations into the crystal structures of pyrimidin-4-one derivatives, including this compound, have provided insights into their tautomeric forms and hydrogen-bonding patterns, which are significant for understanding their structural stabilities and interactions (Gerhardt & Bolte, 2016).

Hydration and Tautomerism Studies

Research on the effect of hydration on prototropic tautomerism of pyrimidin-4(3H)-one derivatives has revealed the formation of equilibrium mixtures of different tautomers, which is crucial for understanding their chemical behavior in different environments (Erkin & Krutikov, 2005).

Pseudopolymorphs and Tautomeric Preferences

The study of pseudopolymorphs of pyrimidin-4-one derivatives, including this compound, has contributed to a better understanding of their tautomeric preferences and the formation of various hydrogen-bonding interactions in crystals (Gerhardt, Tutughamiarso & Bolte, 2011).

Biomedical Research and Applications

- Biologically Active Compound Design: There is a significant interest in designing biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives, with applications ranging from antiviral and antileukemic agents to treatments for neurodegenerative disorders and some forms of cancer (Erkin, Krutikov & Garabadzhiu, 2021).

Other Applications

- Nonlinear Optical and Drug Discovery Applications: The synthesis and characterization of pyrimidine-based derivatives have been explored for potential applications in optical, nonlinear optical, and drug discovery fields, demonstrating their versatility in various scientific domains (Mohan et al., 2020).

Mechanism of Action

Mode of Action

A theoretical investigation has shown that this compound reacts with dmad . The reaction is explained by PM3 semiempirical methods .

Result of Action

It’s known that in reactions with dmad, two main products were obtained: the pyridine derivatives 5 as major ones, which are formed by a tandem diels-alder retro diels-alder (da/rda) reaction with extrusion of the methylisocyanate fragment; and 5-ethenylpyrimidin-4(3h)-ones 10 as minor ones, which arise from a michael addition .

Properties

IUPAC Name |

6-amino-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-7-4(6)2-5(8)9/h2-3H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSEUOJMZPSFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-46-9 |

Source

|

| Record name | 6-amino-3-methyl-3,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)

![2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2492553.png)

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)

![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)

![2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid](/img/structure/B2492558.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2492559.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2492562.png)

![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)

![ethyl (2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]but-2-enoate](/img/structure/B2492569.png)